(4-((3,5-二甲基-1H-1,2,4-三唑-1-基)甲基)苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

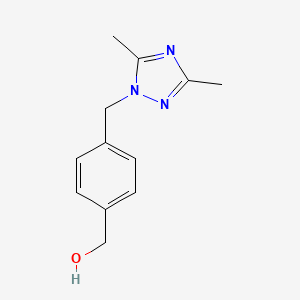

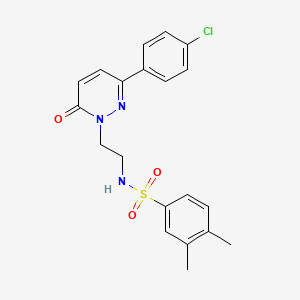

The compound 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound suggests it has a phenyl group attached through a methanol linker to a 1,2,4-triazole ring that is substituted with methyl groups.

Synthesis Analysis

The synthesis of related triazole compounds involves the reaction of hydrazonate precursors with amines. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . This suggests that a similar approach could be used for synthesizing the compound , by choosing appropriate starting materials that would introduce the phenylmethanol moiety.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography. Computational methods such as density functional theory (DFT) can also be employed to predict the molecular geometry and vibrational frequencies, which have been shown to agree well with experimental data for similar compounds . These methods would likely be applicable to the analysis of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including hydrogen bonding interactions. For example, 1,3-bis(2-ethoxyphenyl)triazene methanol forms dimers through N—H⋯N hydrogen bonds and interacts with methanol through O—H⋯N and N—H⋯O hydrogen bonds . This indicates that the compound may also engage in similar hydrogen bonding, which could influence its physical properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. The presence of substituents such as methyl groups and a phenylmethanol moiety can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as those predicting nonlinear optical properties, suggest that these compounds can exhibit significant optical activity, potentially exceeding that of urea . Additionally, DFT calculations can provide insights into molecular electrostatic potentials and frontier molecular orbitals, which are important for understanding the chemical behavior of these molecules .

科学研究应用

化学合成和反应

此化合物参与各种化学反应,显示了其在合成复杂分子中的作用。例如,它参与了取代的茚和 1,2,4-三唑啉-3,5-二酮的反应,导致在甲醇中异构化为烯烃加合物的产物,表明溶剂特异性反应性和溶剂加合物的形成 (Smonou、Orfanopoulos 和 Foote,1988 年)。此外,其衍生物已用于合成催化氢化的络合物,突出了其在催化应用中的潜力 (Guerriero 等人,2011 年)。

催化

研究发现其衍生物是 Huisgen 1,3-偶极环加成反应的高活性催化剂,展示了低催化剂负载和与一系列反应物的高相容性。这突出了该化合物在温和条件下促进有效化学转化的作用 (Ozcubukcu、Ozkal、Jimeno 和 Pericàs,2009 年)。

材料科学

该化合物的骨架已被纳入电化学研究的材料中,展示了其在理解电氧化机制和取代基对氧化还原行为的影响方面的效用。此类研究有助于开发具有定制电化学性质的材料 (Fotouhi、Hajilari 和 Heravi,2002 年)。

结构和光谱分析

其衍生物的晶体结构已得到分析,提供了对分子间相互作用(如氢键和 π 堆叠)的见解。这些发现对于设计具有所需性质的分子以用于制药和材料科学至关重要 (Dolzhenko 等人,2008 年)。

甲醇生产和利用

虽然 (4-((3,5-二甲基-1H-1,2,4-三唑-1-基)甲基)苯基)甲醇在甲醇生产中的直接应用尚未明确记录,但对甲醇本身的研究揭示了其作为通用化工原料和燃料的重要性。由 CO2 和 H2 生产甲醇提供了一种减少 CO2 排放的方法,其应用范围从燃料电池到氢存储 (Dalena 等人,2018 年)。

属性

IUPAC Name |

[4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-13-10(2)15(14-9)7-11-3-5-12(8-16)6-4-11/h3-6,16H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXXACIUFPOTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)

![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)